2-(1,1-Dinitroethyl)pyridine
Description
2-(1,1-Dinitroethyl)pyridine is a polynitroalkylpyridine derivative characterized by a pyridine ring substituted with a 1,1-dinitroethyl group at the 2-position. This structure imparts significant chemical reactivity due to the electron-withdrawing nature of the nitro groups, which polarize the pyridine ring and enhance susceptibility to nucleophilic or electrophilic attacks. The compound's molecular formula is C₈H₉N₃O₄, with a molecular weight of 211.18 g/mol . Its synthesis typically involves nitration of ethylpyridine precursors under controlled conditions to avoid over-nitration or decomposition. Applications are primarily in energetic materials research, though its instability necessitates stringent handling protocols.
Properties
CAS No. |
145964-17-6 |
|---|---|
Molecular Formula |
C7H7N3O4 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
2-(1,1-dinitroethyl)pyridine |
InChI |
InChI=1S/C7H7N3O4/c1-7(9(11)12,10(13)14)6-4-2-3-5-8-6/h2-5H,1H3 |
InChI Key |
ALOCTMIQBFJEHF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=N1)([N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C1=CC=CC=N1)([N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
Pyridine, 2-(1,1-dinitroethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
5(1,1-Dinitroethyl)-2-methylpyridine
- Molecular Formula : C₈H₉N₃O₄ (identical to 2-(1,1-Dinitroethyl)pyridine) .
- Key Differences: The nitroethyl group is at the 5-position, and a methyl group replaces the hydrogen at the 2-position.
- Reactivity : Both compounds exhibit high reactivity due to nitro groups, but the methyl group in the 2-methylpyridine derivative may stabilize the ring via hyperconjugation.
4-(1,1-Diphenylethyl)pyridine
- Molecular Formula : C₁₉H₁₇N .
- Key Differences : The substituent is a bulky 1,1-diphenylethyl group. Unlike nitro groups, the diphenylethyl moiety is electron-neutral, leading to reduced ring polarization.
- Applications : Used in ligand synthesis and catalysis , contrasting with the energetic applications of nitro-substituted pyridines.
2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine
- Molecular Formula : C₁₄H₁₂F₄N₂ .
- The bis-pyridine structure enhances π-π stacking, making it suitable for materials science.
- Stability : Fluorine’s inductive effects improve thermal and oxidative stability compared to nitro derivatives.
Physicochemical Properties
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